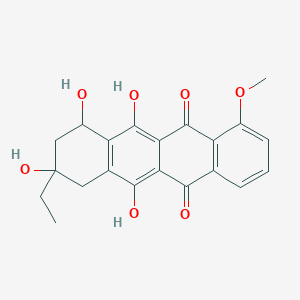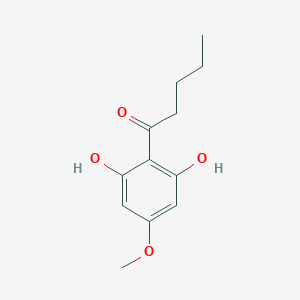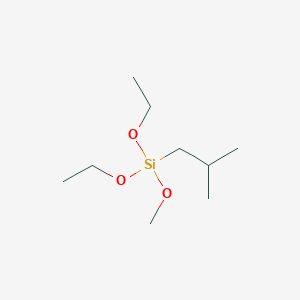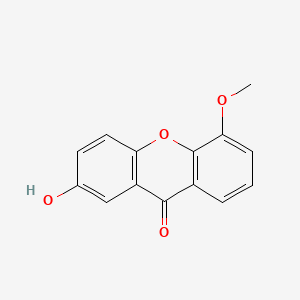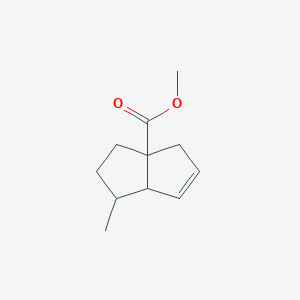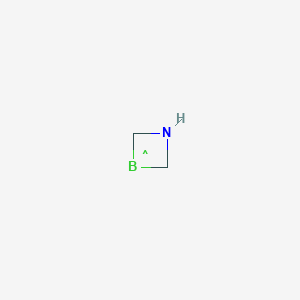
1,3-Azaboretidin-3-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Azaboretidin-3-yl is a heterocyclic compound containing a four-membered ring with nitrogen and boron atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Azaboretidin-3-yl can be synthesized through the reaction of enamino (triphenyl)phosphonium salts with borane-tetrahydrofuran. The reaction typically involves heating the azaboretidinium salts with aqueous sodium hydroxide in methanol or aqueous sodium hydroxide alone . This method results in the formation of phosphine oxides, which are key intermediates in the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar heterocyclic compounds often involves large-scale reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Azaboretidin-3-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: Substitution reactions involving boron and nitrogen atoms can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include borane-tetrahydrofuran, sodium hydroxide, and methanol . The reaction conditions often involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Azaboretidin-3-yl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1,3-Azaboretidin-3-yl involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key regulatory proteins involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole: A heterocyclic compound with similar structural features and applications in enzyme inhibition.
3-Pyrazoline: Another heterocyclic compound with applications in synthetic chemistry and biological research.
Uniqueness
1,3-Azaboretidin-3-yl is unique due to the presence of both nitrogen and boron atoms in its ring structure. This unique combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
71819-98-2 |
|---|---|
Molekularformel |
C2H5BN |
Molekulargewicht |
53.88 g/mol |
InChI |
InChI=1S/C2H5BN/c1-3-2-4-1/h4H,1-2H2 |
InChI-Schlüssel |
QDLXULCNOXQQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


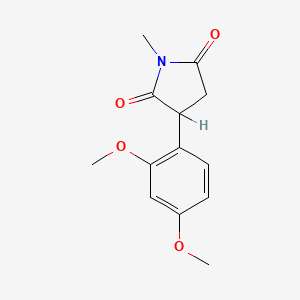

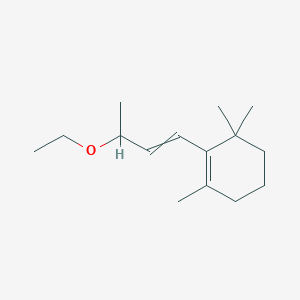
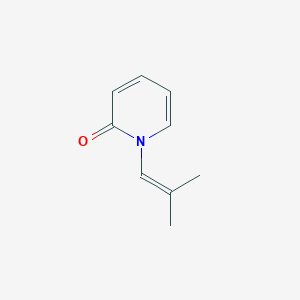
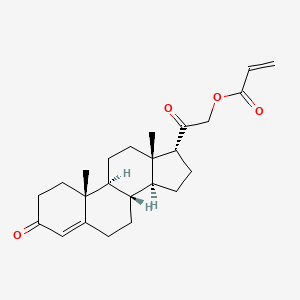
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
